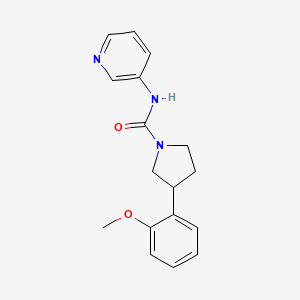
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine, also known as MSMP, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is soluble in water and organic solvents. MSMP has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has been shown to have anti-inflammatory, analgesic, and antioxidant properties in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to decrease the expression of pro-inflammatory genes. 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has also been shown to reduce pain and swelling in animal models of inflammation. In addition, 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine is its potential as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases, such as arthritis and colitis. Another advantage of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine is its versatility as a building block for the synthesis of new materials and catalysts. However, one of the limitations of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine. One direction is the development of new synthetic methods for the preparation of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine and its derivatives. Another direction is the investigation of the mechanism of action of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine and its potential targets in the body. Further studies are also needed to determine the safety and efficacy of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine as a drug candidate for the treatment of various diseases. In addition, the potential use of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine as a building block for the synthesis of new materials and catalysts should be explored further.
Métodos De Síntesis
The synthesis of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine involves the reaction between 2-methylphenylmagnesium bromide and 1-methylsulfonyl-4-pyrrolidinone. The reaction proceeds under anhydrous conditions and yields 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine as a white crystalline powder. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has been used as a ligand for the synthesis of new catalysts with high activity and selectivity.
Propiedades
IUPAC Name |
2-methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-4-5-7-13(10)12-8-11(2)14(9-12)17(3,15)16/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIKREMRKJEVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)




![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
